B1574975 Cancer related antigens BST-2 (126-134)

Cancer related antigens BST-2 (126-134)

Cat. No.: B1574975
Attention: For research use only. Not for human or veterinary use.
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Description

Bone marrow stromal antigen 2 (BST-2), also known as tetherin or CD317, is a transmembrane glycoprotein with dual roles in antiviral immunity and cancer progression. The epitope spanning residues 126–134 resides in its extracellular domain, which is critical for mediating homotypic interactions and signaling . In cancer, BST-2 is overexpressed in aggressive breast tumors due to promoter hypomethylation, correlating with poor prognosis, metastasis, and resistance to anoikis (detachment-induced apoptosis) . Mechanistically, BST-2 enhances cancer cell adhesion, migration, and invasion by stabilizing EGFR in lipid rafts and promoting invadopodia formation . Its dimerization via cysteine residues further amplifies pro-survival signaling, such as the GRB2/ERK/BIM pathway, enabling circulating tumor cells (CTCs) to survive hemodynamic stress and colonize distant organs .

Properties

sequence

KLQDASAEV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer related antigens BST-2 (126-134)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of BST-2 (126-134) and Related Targets/Compounds

Feature BST-2 (126-134) Ly6E B49 Peptide Neocarzilin (NCA) Hypomethylated Genes (MATN4, CTSL2)
Structure Transmembrane glycoprotein; extracellular cysteines enable dimerization GPI-anchored protein (Lymphocyte antigen 6E) Synthetic peptide targeting BST-2 extracellular domain Natural product inducing BST-2 lysosomal degradation Secreted proteins regulated by hypomethylation
Function in Cancer Promotes metastasis, anoikis resistance, invadopodia formation Overexpressed in solid tumors; target for antibody-drug conjugates Inhibits BST-2-mediated homotypic adhesion and survival Reduces BST-2 levels, trapping EGFR in lipid rafts Promote tumor invasiveness (MATN4) and ECM remodeling (CTSL2)
Regulatory Mechanism Hypomethylation in breast cancer Unknown N/A N/A Hypomethylation in carcinogenesis
Therapeutic Approach Targeted by inhibitors (B49) and degraders (NCA) Targeted by ADCs (e.g., anti-Ly6E-MMAE) Blocks BST-2 extracellular interactions Induces lysosomal degradation of BST-2 Epigenetic therapies (e.g., 5-azacytidine)
Clinical Relevance Biomarker for aggressive breast cancer; predicts poor survival Preclinical efficacy in solid tumors Preclinical studies show reduced metastasis Reduces proliferation in BST-2-overexpressing cancers Associated with drug resistance in breast cancer

Key Comparisons:

BST-2 vs. Ly6E :

  • BST-2 drives metastasis through physical stabilization of CTCs and EGFR signaling , whereas Ly6E is targeted for its broad expression in solid tumors via cytotoxic ADCs .
  • While BST-2’s role is mechanistically distinct, both represent surface antigens amenable to antibody-based therapies.

BST-2 vs. B49 Peptide :

  • B49 directly antagonizes BST-2’s extracellular domain, disrupting homotypic adhesion and survival pathways . This contrasts with BST-2’s natural role in promoting these processes.

BST-2 vs. Neocarzilin :

  • NCA pharmacologically degrades BST-2, impairing EGFR signaling and proliferation . Unlike small-molecule kinase inhibitors, NCA’s action is contingent on BST-2 expression levels.

BST-2 vs. Hypomethylated Genes (MATN4, CTSL2) :

  • All three are regulated by DNA hypomethylation in breast cancer, but BST-2 uniquely links epigenetic dysregulation to metastasis and immune evasion .

Research Findings and Implications

  • BST-2 Dimerization: Cysteine-linked dimerization is critical for BST-2’s pro-metastatic functions, including anoikis resistance and immune cell adherence . This distinguishes it from monomeric antigens like HER2.
  • Therapeutic Targeting : Compounds like B49 and NCA show promise in preclinical models, but their efficacy may depend on tumor-specific BST-2 expression and dimerization status .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Methodology : SPPS is the standard technique for synthesizing peptides such as BST-2 (126-134). It involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.
  • Details : The peptide is assembled from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for efficient deprotection and coupling cycles.
  • Phosphorylation Incorporation : For phosphopeptides like BST-2 (126-134), phosphorylated amino acids (e.g., phosphoserine, phosphothreonine) are introduced at specific positions during synthesis to mimic the native post-translational modifications found in tumor cells.

Purification

  • High-Performance Liquid Chromatography (HPLC) : After synthesis, peptides are purified using reverse-phase HPLC to achieve high purity (>95%), essential for clinical and research use.
  • Mass Spectrometry (MS) : Purity and correct molecular weight are confirmed by MS, ensuring the peptide sequence and phosphorylation status are accurate.

Peptide Characterization

  • Analytical Techniques : Peptides undergo analytical HPLC and MS/MS sequencing to verify sequence fidelity and post-translational modifications.
  • Binding Assays : The synthesized peptide's ability to bind to specific HLA molecules is tested using MHC binding assays, a critical step to confirm immunogenic potential.

Advanced Preparation Considerations for BST-2 (126-134)

Phosphorylation and Post-Translational Modifications

  • BST-2 (126-134) is a phosphopeptide, and its phosphorylation is crucial for recognition by T cells.
  • Synthetic incorporation of phosphate groups during SPPS requires optimized coupling conditions to prevent dephosphorylation.
  • Stability of the phosphate group during synthesis and purification is monitored carefully.

Peptide Length and Modifications

  • Peptides are often synthesized as 9-mer sequences corresponding to the natural epitope length presented by MHC class I molecules.
  • Modifications such as N-terminal acetylation or C-terminal amidation may be applied to enhance peptide stability and mimic natural processing.

Research Findings and Data on BST-2 (126-134) Preparation

Parameter Details
Peptide Sequence BST-2 amino acids 126-134
Peptide Length 9 amino acids
Post-Translational Mod. Phosphorylation at specific residues
Synthesis Method Fmoc-based Solid-Phase Peptide Synthesis
Purification Method Reverse-phase High-Performance Liquid Chromatography (HPLC)
Purity Achieved >95%
Confirmation Techniques Mass Spectrometry, HPLC, MHC Binding Assays
Immunogenicity Testing T cell activation assays, in vitro and in vivo models

Summary of Preparation Workflow

  • Design : Identification of the BST-2 (126-134) peptide sequence, including phosphorylation sites.
  • Synthesis : Chemical synthesis by Fmoc-SPPS incorporating phosphorylated amino acids.
  • Cleavage and Deprotection : Removal from resin and side-chain protecting groups under conditions preserving phosphorylation.
  • Purification : Reverse-phase HPLC purification to isolate the target peptide.
  • Characterization : Analytical HPLC and MS to confirm purity and sequence.
  • Functional Validation : MHC binding and T cell activation assays to verify immunogenicity.

Q & A

Q. What is the role of BST-2 (126-134) in cancer biology, and how is its dual function (antiviral/pro-tumor) experimentally validated?

BST-2 exhibits both antiviral and pro-tumor functions, making it a model for studying innate immunity genes in cancer. Experimental validation involves:

  • In vitro assays : Knockdown/overexpression studies to assess adhesion, migration, and invasion in carcinoma cells. For example, 50% BST-2 knockdown in murine cells reduced tumor growth and metastasis .
  • In vivo models : Tumor xenograft studies to measure aggressiveness and survival outcomes. Meta-analysis of GEO/TCGA datasets links BST-2 expression to tumor size and prognosis .
  • Mechanistic studies : Use of functional assays (e.g., Western blot, flow cytometry) to identify signaling pathways (e.g., NF-κB) modulated by BST-2.

Q. What experimental models are most suitable for studying BST-2 (126-134) in tumor microenvironments?

  • Cell lines : Human breast cancer cell lines (e.g., MDA-MB-231) with BST-2 modulation (CRISPR, siRNA) to evaluate metastasis and drug resistance.
  • Animal models : Immunocompromised mice (e.g., NOD/SCID) implanted with BST-2-knockdown tumors to quantify growth and metastatic spread .
  • Clinical cohorts : Retrospective analysis of patient tissue microarrays (TMAs) with BST-2 immunohistochemistry (IHC) to correlate expression with clinical outcomes .

Q. How can researchers ensure reproducibility when detecting BST-2 (126-134) in clinical samples?

  • Standardized protocols : Follow MIAME standards for microarray data and IHC guidelines (e.g., antigen retrieval, blocking steps to minimize nonspecific antibody binding) .
  • Validation controls : Include positive/negative controls (e.g., BST-2-overexpressing cells, isotype-matched antibodies) in every experiment.
  • Data transparency : Publish raw data (e.g., fluorescence intensity, staining scores) alongside methodology to enable replication .

Advanced Research Questions

Q. How can contradictory findings in BST-2 (126-134) studies (e.g., pro-tumor vs. antiviral roles) be resolved methodologically?

  • Contextual analysis : Evaluate tissue-specific expression patterns (e.g., breast vs. lung cancer) and microenvironmental factors (e.g., cytokine levels) that may modulate BST-2 function .
  • Multi-omics integration : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and epigenomic (ChIP-seq) data to identify regulatory networks.
  • Controlled variables : Standardize experimental conditions (e.g., cell passage number, serum concentration) to minimize batch effects .

Q. What advanced statistical frameworks are recommended for analyzing BST-2 (126-134) clinical correlations?

  • Survival analysis : Use Cox proportional hazards models to assess BST-2 expression as a prognostic biomarker, adjusting for confounders (e.g., age, tumor stage) .
  • Machine learning : Apply LASSO regression or random forest models to high-dimensional data (e.g., TCGA) to identify BST-2-associated gene signatures .
  • Meta-analysis : Pool datasets from GEO, TCGA, and institutional cohorts to increase statistical power and validate findings .

Q. How should a translational research proposal targeting BST-2 (126-134) be structured to address mechanistic and therapeutic gaps?

  • Hypothesis-driven aims : Example: "Determine if BST-2 inhibition synergizes with PD-1 blockade in triple-negative breast cancer."
  • Preliminary data : Include IHC results from patient cohorts and in vitro efficacy of BST-2 inhibitors (e.g., small molecules, monoclonal antibodies).
  • Risk mitigation : Address potential off-target effects using CRISPR screens or proteomic profiling .
  • Collaborative framework : Partner with biostatisticians for trial design (e.g., adaptive Phase I/II trials) and industrial partners for drug formulation .

Q. What theoretical frameworks guide BST-2 (126-134) research in immuno-oncology?

  • Immune evasion theory : Link BST-2 to PD-L1/CTLA-4 pathways using co-expression analysis and functional assays (e.g., T-cell suppression assays) .
  • Systems biology : Construct interaction networks (e.g., STRING, GeneMANIA) to map BST-2’s role in antigen presentation and immune cell recruitment .

Methodological Best Practices

  • Ethical compliance : For human studies, include IRB approval and informed consent statements in manuscripts .
  • Data sharing : Adhere to NIH or Creative Commons policies for depositing raw data in public repositories (e.g., GEO, ClinVar) .
  • Peer review preparation : Structure manuscripts with separate Results and Discussion sections, avoiding redundant figures/tables .

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